Computed Lipophilicity (XLogP3) Distinguishes the 6‑Azaindole‑3,7‑dicarboxylic Acid Scaffold from 4‑Azaindole Isomers
The PubChem‑computed XLogP3‑AA value for 1H‑pyrrolo[2,3‑c]pyridine‑3,7‑dicarboxylic acid is 0.4, whereas the 4‑azaindole‑3,7‑dicarboxylic acid and 4‑azaindole‑3,6‑dicarboxylic acid isomers each return an XLogP3 of 0.1 [1][2][3]. This Δ = 0.3 log unit difference corresponds to an approximately two‑fold shift in predicted octanol‑water partition coefficient, indicating that the 6‑azaindole‑3,7‑di‑acid is measurably more lipophilic than the 4‑azaindole counterparts.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4‑Azaindole‑3,7‑dicarboxylic acid (CID 53412810): XLogP3 = 0.1; 4‑Azaindole‑3,6‑dicarboxylic acid (CID 53412809): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem 2021.05.07 release |
Why This Matters
A higher XLogP3 value predicts improved passive membrane permeability, which can be decisive when selecting a scaffold for cell‑based assays or CNS‑targeted programmes.
- [1] PubChem CID 53413022: 1H‑pyrrolo[2,3‑c]pyridine‑3,7‑dicarboxylic acid. XLogP3‑AA = 0.4. View Source
- [2] PubChem CID 53412810: 1H‑pyrrolo[3,2‑b]pyridine‑3,7‑dicarboxylic acid (4‑azaindole‑3,7‑dicarboxylic acid). XLogP3‑AA = 0.1. View Source
- [3] PubChem CID 53412809: 1H‑pyrrolo[3,2‑b]pyridine‑3,6‑dicarboxylic acid (4‑azaindole‑3,6‑dicarboxylic acid). XLogP3‑AA = 0.1. View Source
